molecular formula C11H15NO2 B6496907 4-[(3-methylphenyl)amino]oxolan-3-ol CAS No. 1178684-75-7

4-[(3-methylphenyl)amino]oxolan-3-ol

Cat. No. B6496907
CAS RN: 1178684-75-7
M. Wt: 193.24 g/mol
InChI Key: JBUMTWCRDDBZSO-UHFFFAOYSA-N
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Description

“3-[(methylamino)methyl]oxolan-3-ol” and “[3-(methylamino)oxolan-3-yl]methanol” are two compounds that have similar structures . They are both organic compounds with a molecular weight of 131.17 .


Molecular Structure Analysis

The InChI code for “3-[(methylamino)methyl]oxolan-3-ol” is 1S/C6H13NO2/c1-7-4-6(8)2-3-9-5-6/h7-8H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-[(methylamino)methyl]oxolan-3-ol” is a liquid at room temperature .

Scientific Research Applications

MTY has been studied for its potential therapeutic benefits in a variety of scientific research applications. It has been studied for its effects on the central nervous system, including its ability to modulate neurotransmitter levels. MTY has also been studied for its potential to improve cognitive function and reduce symptoms of depression and anxiety. In addition, MTY has been studied for its potential to improve insulin sensitivity and reduce inflammation, as well as its potential to reduce the risk of certain types of cancer.

Mechanism of Action

MTY is believed to act as an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and cognition. MTY is also believed to act as an inhibitor of the enzyme tyrosine hydroxylase, which is involved in the biosynthesis of dopamine and norepinephrine. In addition, MTY is believed to modulate the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
MTY has been studied for its effects on a variety of biochemical and physiological processes. It has been shown to modulate neurotransmitter levels, including dopamine, norepinephrine, and serotonin. In addition, MTY has been shown to improve insulin sensitivity, reduce inflammation, and reduce the risk of certain types of cancer. MTY has also been shown to improve cognitive function and reduce symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

MTY has several advantages as a subject for laboratory experiments. It is relatively easy to synthesize and can be produced in a variety of ways. In addition, MTY has been studied extensively and its biochemical and physiological effects are well-understood. However, there are some limitations to using MTY in laboratory experiments. It is a relatively new compound and its long-term safety and efficacy are still being studied. In addition, MTY is not approved by the FDA for any therapeutic use.

Future Directions

The potential therapeutic benefits of MTY are still being studied and there are a number of future directions for research. Further research is needed to determine the long-term safety and efficacy of MTY. In addition, further research is needed to determine the optimal dosage and delivery method for MTY. Other areas of research include the effects of MTY on metabolic diseases, neurological disorders, and other chronic conditions. Finally, further research is needed to determine the potential interactions between MTY and other drugs.

Synthesis Methods

MTY is synthesized from the amino acid tyrosine and can be produced in a variety of ways. One method involves the oxidation of tyrosine with a strong oxidizing agent such as potassium permanganate. This reaction produces 3-O-methyl-L-tyrosine and other byproducts. Other methods of synthesis include the use of catalytic hydrogenation or the use of a base-catalyzed reaction.

Safety and Hazards

The safety information for “3-[(methylamino)methyl]oxolan-3-ol” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-(3-methylanilino)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)12-10-6-14-7-11(10)13/h2-5,10-13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUMTWCRDDBZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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